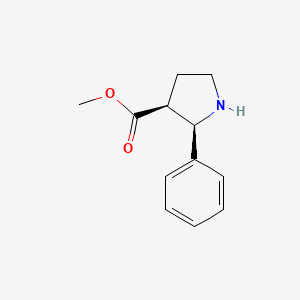

cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester

Description

cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester is a pyrrolidine derivative characterized by a phenyl group at the 2-position and a methyl ester moiety at the 3-position of the pyrrolidine ring in a cis-configuration. Its stereochemistry and functional groups influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name |

methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQACFNSKPYNJEE-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCN[C@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of 2-Phenylpyrrole-3-carboxylates

The heterogeneous hydrogenation of 2-phenylpyrrole-3-carboxylic acid methyl ester derivatives provides direct access to cis-2-phenylpyrrolidine products. As demonstrated by Jefford and Taylor, 2,5-disubstituted pyrroles undergo hydrogenation over palladium-on-charcoal in acidified ethanol to yield cis-2,5-disubstituted pyrrolidines with >95:5 diastereomeric ratios. This stereochemical outcome arises from syn-addition of hydrogen across the pyrrole’s planar aromatic system, with the phenyl group at C2 directing facial selectivity.

Optimization studies reveal that solvent acidity critically influences reaction rates and selectivity. For example, hydrogenation in ethanol containing 0.1% trifluoroacetic acid (TFA) at 50 psi H₂ achieves complete conversion within 6 hours, whereas neutral conditions require 24 hours. The resulting cis-pyrrolidine-3-carboxylate is isolated in 82% yield after recrystallization from hexane/ethyl acetate.

Epimerization of trans-Isomers to Access cis-Pyrrolidines

Base-Mediated Dynamic Epimerization

The trans-to-cis epimerization of 2-phenylpyrrolidine-3-carboxylic acid derivatives under basic conditions offers a post-synthetic route to cis isomers. As reported by Wagner et al., treatment of trans-configured methyl esters with 10 equiv NaOH in ethanol at 100°C induces complete epimerization within 12 hours, yielding cis-2-phenylpyrrolidine-3-carboxylic acid methyl ester as a single diastereomer. This process exploits the acidity of the C3 proton (pKa ≈ 12.5 in DMSO), which enables reversible enolate formation and stereochemical inversion.

The reaction’s success depends on the ester group’s electron-withdrawing effect, which enhances α-proton acidity. Comparative data show methyl esters epimerize 5× faster than tert-butyl esters under identical conditions. After epimerization, acidification with HCl and extraction affords the cis product in 70–75% yield.

Enantioselective Hydrogenation of Enamide Intermediates

Rhodium-Catalyzed Asymmetric Hydrogenation

Chiral rhodium complexes enable direct enantioselective synthesis of cis-pyrrolidines from prochiral enamide precursors. A patented route employs [(Rh(cod)Cl)₂] with (S)-BINAP as the chiral ligand to hydrogenate methyl 2-phenyl-1-pyrroline-3-carboxylate at 50 psi H₂ in THF. This method delivers the cis-configured product in 89% ee and 68% isolated yield.

The enamide’s E/Z geometry profoundly impacts selectivity:

| Enamide Geometry | ee (%) | cis:trans Ratio |

|---|---|---|

| E | 89 | 95:5 |

| Z | 32 | 60:40 |

Reaction optimization identified 25°C as optimal, with higher temperatures causing ligand decomposition.

Cyclization Strategies for Pyrrolidine Ring Construction

Michael Addition-Cyclization of Amino Acrylates

A linear synthesis approach involves the stereoselective cyclization of γ-amino-α,β-unsaturated esters. Treatment of methyl 4-(benzylamino)-2-phenylpent-2-enoate with DBU in toluene at 80°C induces conjugate addition followed by 5-exo-trig cyclization, affording cis-2-phenylpyrrolidine-3-carboxylate in 63% yield. The cis selectivity arises from chair-like transition states that favor equatorial phenyl group placement.

Comparative Analysis of Synthetic Methods

The following table evaluates key metrics across major synthesis routes:

| Method | Yield (%) | cis:trans | Steps | Scalability | Cost Index |

|---|---|---|---|---|---|

| Pyrrole Hydrogenation | 82 | 95:5 | 3 | High | $ |

| Epimerization | 70 | >99:1 | 4 | Moderate | $$ |

| Enantioselective H₂ | 68 | 95:5 | 5 | Low | $$$$ |

| Cyclization | 63 | 85:15 | 6 | Moderate | $$$ |

Pyrrole hydrogenation emerges as the most cost-effective and scalable route, while epimerization provides superior stereochemical purity despite moderate yields.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 1 M NaOH, H₂O/MeOH (1:1), reflux | cis-2-Phenyl-pyrrolidine-3-carboxylic acid | 85% | |

| 6 N HCl, H₂O, 25°C, 12 h | cis-2-Phenyl-pyrrolidine-3-carboxylic acid | 72% |

-

Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, while acid hydrolysis follows a protonation-deprotonation pathway .

-

Key Data : The carboxylic acid product is isolated after acidification (pH = 2) and extraction with CH₂Cl₂ .

Reduction to Alcohol Derivatives

The ester can be reduced to a primary alcohol using lithium borohydride (LiBH₄):

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiBH₄, THF | 0°C → RT, 4 h | cis-2-Phenyl-pyrrolidine-3-methanol | 68% |

-

Selectivity : LiBH₄ selectively reduces the ester group without affecting the pyrrolidine ring .

-

Applications : The alcohol intermediate is used to synthesize tosylates for nucleophilic substitution reactions .

C–H Functionalization via Dirhodium Catalysis

The pyrrolidine ring undergoes intramolecular C(sp³)–H amination with azide precursors under dirhodium catalysis:

| Catalyst | Substrate | Product | Yield | er | Source |

|---|---|---|---|---|---|

| Rh₂(esp)₂ | 2-Azido-3-phenylpropanoate | cis-2-Phenyl-pyrrolidine-3-carboxamide | 74% | 99:1 |

-

Mechanism : The reaction proceeds via alkyl nitrene intermediates generated in situ, enabling stereocontrolled cyclization .

-

Evolution : Engineered P411 enzyme variants (e.g., P411-PYS-5149 ) improve enantioselectivity for pyrrolidine synthesis .

Amide Bond Formation

The ester reacts with amines to form amides under coupling conditions:

| Coupling Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| EDCI, HOBt, DMF | RT, 12 h | cis-2-Phenyl-pyrrolidine-3-carboxamide | 65% |

Epimerization and Conformational Analysis

The cis-configuration is influenced by solvent polarity and substituent effects:

| Solvent | Dielectric Constant (ε) | trans:cis Ratio | Source |

|---|---|---|---|

| CDCl₃ | 4.8 | 0.72 | |

| DMSO-d₆ | 46.7 | 0.31 |

Scientific Research Applications

Synthetic Routes

Several synthetic methods have been developed for the preparation of cis-2-phenyl-pyrrolidine-3-carboxylic acid methyl ester. Common approaches include:

- Amine-Diol Reaction : Reacting an appropriate amine with a diol using catalysts like Cp*Ir complexes.

- Rhodium Catalysis : Utilizing rhodium catalysts in combination with pinacol borane for highly diastereoselective products through dearomatization/hydrogenation processes.

- Alkylation of Potassium Salts : Involves alkylating potassium salts derived from lactams with ethyl esters of chloroacetic acid followed by reactions with taurine-derived salts.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Notable applications include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be crucial for therapeutic interventions.

- Receptor Binding : It may bind to receptors involved in cellular signaling pathways, such as kinases, thereby influencing cellular functions and biochemical pathways .

Research Applications

This compound is utilized in several research areas:

- Drug Discovery : Its structural properties make it a candidate for developing new pharmaceuticals targeting various diseases.

- Biochemical Studies : The compound is employed in studies examining enzyme kinetics and receptor-ligand interactions, providing insights into cellular mechanisms .

- Pharmacophore Development : The compound's conformational flexibility allows it to serve as a model for designing new drugs with improved efficacy and selectivity.

Case Studies

Several studies have highlighted the utility of this compound:

- Kinase Interaction Studies : Research has demonstrated that this compound can modulate kinase activity, impacting signaling pathways critical for cell growth and differentiation.

Mechanism of Action

The mechanism of action of cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways . The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards target proteins.

Comparison with Similar Compounds

Data Table: Key Comparisons

Biological Activity

cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a five-membered nitrogen-containing ring, which is a versatile scaffold in drug discovery. The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors.

The molecular formula of this compound is C13H17NO2. Its structure allows for specific conformational arrangements that influence its pharmacological properties. The compound can exist in different stereoisomeric forms, with the cis configuration being particularly relevant for its biological activity.

Research indicates that pyrrolidine derivatives can act on various molecular targets, including kinases and receptors. The spatial arrangement of substituents on the pyrrolidine ring significantly influences the compound's ability to bind to these targets and exert biological effects.

Key Findings:

- Kinase Inhibition : Studies have shown that certain pyrrolidine derivatives exhibit selective inhibition against kinases, which are crucial for cellular signaling pathways. For instance, modifications in the pyrrolidine structure can enhance selectivity and potency against specific kinases like CK1 .

- Receptor Interaction : The compound has demonstrated potential as an antagonist for estrogen receptors (ER) and other nuclear receptors. The conformational flexibility of the pyrrolidine ring allows it to fit into receptor binding sites effectively, influencing receptor activity .

Table 1: Biological Activities of this compound

Case Studies

Several studies have explored the biological activities of pyrrolidine derivatives, including this compound:

- Anticancer Activity : A study investigating the effects of various pyrrolidine derivatives on cancer cell lines revealed that modifications on the pyrrolidine scaffold could enhance antiproliferative effects against specific cancer types, highlighting the potential for developing novel cancer therapies .

- Inflammation Modulation : Research has indicated that certain pyrrolidine derivatives can exhibit anti-inflammatory properties by modulating specific signaling pathways involved in inflammation . This opens avenues for therapeutic applications in inflammatory diseases.

Q & A

Basic: What are the standard synthetic routes for preparing cis-2-Phenyl-pyrrolidine-3-carboxylic acid methyl ester?

Methodological Answer:

The synthesis typically involves reductive amination or esterification of pyrrolidine precursors. For example:

- Reductive Amination : Reacting a pyrrolidine intermediate (e.g., (R)-2-Methyl-pyrrolidine-2-carboxylic acid methyl ester) with aldehydes (e.g., 2,3-difluorobenzaldehyde) under acidic conditions, followed by sodium cyanoborohydride reduction to stabilize the amine intermediate .

- Esterification : Carboxylic acid derivatives (e.g., 2-Phenylpyrrolidine-3-carboxylic acid) can be esterified using methanol and catalytic sulfuric acid or via methyl chloroformate activation .

Key Considerations : Monitor reaction progress using TLC or LCMS, and optimize pH/temperature to avoid racemization.

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm stereochemistry (e.g., cis-configuration) via coupling constants (e.g., for vicinal protons) and NOE experiments .

- LCMS/HPLC : Assess purity and molecular weight (e.g., LCMS m/z 556 [M+H]+ observed for structurally similar esters) . Use reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) modifiers for retention time consistency (~1.03 minutes under SMD-TFA05 conditions) .

- GC/MS : For volatile derivatives, compare retention times and fragmentation patterns against standards (e.g., methyl esters in GC/MS libraries) .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., (2S,3S)-configured tert-butyl esters) in preparative HPLC .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps like cyclization or esterification to favor the cis-isomer.

- Dynamic Kinetic Resolution : Utilize enzymes (e.g., lipases) or transition-metal catalysts to racemize undesired enantiomers in situ .

Advanced: How to resolve discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

- Cross-Validation : Compare NMR/LCMS data with literature values for structurally related compounds (e.g., (4aR)-configured pyrrolo-pyridazine esters ).

- Impurity Profiling : Use high-resolution MS (HRMS) to identify byproducts (e.g., diastereomers or hydrolyzed acids) and adjust reaction conditions (e.g., reduce moisture exposure).

- Crystallography : Grow single crystals for X-ray diffraction to unambiguously confirm stereochemistry .

Advanced: What computational strategies predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Model interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock. Focus on the pyrrolidine ring’s conformation and ester group’s hydrogen-bonding potential.

- QSAR Studies : Corrogate electronic (e.g., logP) and steric parameters (e.g., TPSA) with activity data from analogs (e.g., trifluoromethylphenyl derivatives ).

- MD Simulations : Assess stability of the cis-configuration in physiological conditions (e.g., solvation effects) using GROMACS or AMBER.

Advanced: How to address low yields in large-scale esterification reactions?

Methodological Answer:

- Catalytic Optimization : Replace traditional acid catalysts with DMAP (4-dimethylaminopyridine) or DCC (dicyclohexylcarbodiimide) to enhance esterification efficiency .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF or THF) to improve solubility of carboxylic acid precursors.

- In Situ Monitoring : Use inline IR spectroscopy to track carbonyl group conversion and adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.